molecular formula C19H14ClN5OS B10979421 3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B10979421
M. Wt: 395.9 g/mol
InChI Key: DRDSFYCYOWQQPQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiazole ring, and a pyridine ring, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring is often formed by the cyclization of a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings with the pyridine ring through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C19H14ClN5OS

Molecular Weight

395.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H14ClN5OS/c1-25-17(9-15(24-25)12-4-6-14(20)7-5-12)18(26)23-19-22-16(11-27-19)13-3-2-8-21-10-13/h2-11H,1H3,(H,22,23,26)

InChI Key

DRDSFYCYOWQQPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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